2,4-Dibromo-6-fluorophenylboronic acid pinacol ester
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Overview
Description
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
The primary targets of 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester are organic synthesis processes . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a chemical reaction where a boronic ester is converted into other functional groups .
Biochemical Pathways
The affected pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The compound can also be used in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of their removal at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .
Result of Action
The result of the compound’s action is the formation of new functional groups from the boron moiety . This allows for the creation of a wide array of diverse molecules with high enantioselectivity . For example, the compound has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of the reaction can be considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester typically involves the reaction of 2,4-Dibromo-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C) are employed.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the nature of the halide used.
Protodeboronation: The major product is the corresponding aryl or vinyl compound without the boronic ester group.
Scientific Research Applications
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Fluorophenylboronic acid pinacol ester
- 2,4-Difluorophenylboronic acid pinacol ester
Uniqueness
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a versatile reagent for various synthetic applications.
Properties
IUPAC Name |
2-(2,4-dibromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSYNNGKKUAXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBr2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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